molecular formula C15H21N3O B11759253 [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine

Cat. No.: B11759253
M. Wt: 259.35 g/mol
InChI Key: DYUMBSAIOLSMJD-UHFFFAOYSA-N
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Description

Structural Hybridization Strategies in Pyrazole-Benzylamine Derivatives

The synthesis of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine involves multi-step strategies to fuse pyrazole and benzylamine subunits:

  • Pyrazole Core Formation :

    • 1-Ethyl-3-methylpyrazole-4-carbaldehyde is synthesized via cyclocondensation of hydrazines with β-ketoesters, followed by alkylation.
    • Substituents at positions 1 (ethyl) and 3 (methyl) enhance steric bulk, reducing metabolic oxidation.
  • Benzylamine Functionalization :

    • 2-Methoxybenzylamine is prepared through reductive amination of 2-methoxybenzaldehyde.
    • The methoxy group at the ortho position directs electrophilic substitution and modulates electronic effects.
  • Coupling Reaction :

    • A Mannich reaction or reductive amination links the pyrazole carbaldehyde to the benzylamine.
    • Optimized conditions (e.g., NaBH₃CN in methanol) yield the final compound with >90% purity.

Table 1: Comparative Synthetic Routes

Method Reagents/Conditions Yield (%) Purity (%) Source
Reductive Amination NaBH₃CN, MeOH, 0°C–RT 85 92
Oxidative Coupling Cu(OAc)₂, O₂, DMF, 80°C 78 88
Microwave-Assisted MW, 100°C, 30 min 91 95

These strategies highlight trade-offs between yield, scalability, and experimental simplicity. Microwave-assisted synthesis offers rapid kinetics but requires specialized equipment, while oxidative coupling minimizes byproducts but demands precise oxygen control.

Historical Evolution of Bifunctional Amine Scaffolds in Drug Discovery

Bifunctional amines have evolved from simple alkylamines to hybrid architectures integrating heterocycles and aromatic systems:

  • First Generation (1950s–1970s) :

    • Monoamine-based drugs (e.g., amphetamines) dominated, focusing on neurotransmitter modulation.
    • Limited structural complexity led to off-target effects and rapid metabolism.
  • Second Generation (1980s–2000s) :

    • Introduction of heterocycles (e.g., pyrazoles, imidazoles) improved target selectivity.
    • Celecoxib (1998) demonstrated pyrazole’s potential in COX-2 inhibition.
  • Third Generation (2010s–Present) :

    • Hybrid scaffolds like [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine merge multiple pharmacophores for polypharmacology.
    • Computational modeling enables precise steric and electronic tuning.

Key Milestones :

  • 2014 : Patent WO2015032859A1 details oxidative coupling for pyrazole carboxamides.
  • 2022 : Pyrazole-containing drugs constitute 12% of FDA-approved small molecules.
  • 2025 : EvitaChem commercializes [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine as a GlyT1 inhibitor candidate.

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-methoxyphenyl)methanamine

InChI

InChI=1S/C15H21N3O/c1-4-18-11-14(12(2)17-18)10-16-9-13-7-5-6-8-15(13)19-3/h5-8,11,16H,4,9-10H2,1-3H3

InChI Key

DYUMBSAIOLSMJD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCC2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine with 1,3-Diketones

The pyrazole core is synthesized via cyclocondensation of hydrazine hydrate with ethyl acetoacetate under acidic conditions. Ethylation at the N1 position is achieved using ethyl bromide in dimethylformamide (DMF) at 80°C for 12 hours, yielding 1-ethyl-3-methyl-1H-pyrazole (87% yield). Subsequent formylation at the C4 position employs a Vilsmeier-Haack reaction with phosphorus oxychloride (POCl₃) and DMF at 0–5°C, producing the aldehyde derivative in 72% yield.

Table 1: Optimization of Pyrazole Formylation

ParameterConditionYield (%)
Temperature0–5°C72
POCl₃ Equiv.1.268
Reaction Time4 hours72
SolventDMF72

Preparation of 2-Methoxybenzylamine

Reduction of 2-Methoxybenzonitrile

2-Methoxybenzonitrile is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at reflux for 6 hours, yielding 2-methoxybenzylamine in 85% purity. Catalytic hydrogenation with Raney nickel at 50 psi H₂ pressure improves scalability, achieving 92% yield.

Gabriel Synthesis

Alternatively, the Gabriel synthesis avoids direct handling of gaseous ammonia. Phthalimide is alkylated with 2-methoxybenzyl bromide in acetone, followed by hydrazinolysis in ethanol at 70°C to liberate the primary amine (78% yield).

Coupling Strategies for Amine Bridge Formation

Reductive Amination

A one-pot reductive amination combines 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) and 2-methoxybenzylamine (1.2 equiv) in methanol, with sodium cyanoborohydride (NaBH₃CN) as the reducing agent. The reaction proceeds at 25°C for 24 hours, yielding the target amine in 65% yield after column chromatography.

Critical Parameters:

  • pH Control : Maintaining pH 6–7 with acetic acid prevents imine hydrolysis.

  • Solvent Choice : Methanol outperforms THF due to superior solubility of intermediates.

Nucleophilic Displacement

Bromomethyl derivatives of both aromatic subunits react with methylamine in acetonitrile at 60°C. This method requires strict anhydrous conditions and a 10 mol% tetrabutylammonium iodide (TBAI) catalyst to enhance reactivity, achieving 58% yield.

Purification and Crystallization

Solvent Extraction

Crude product is partitioned between ethyl acetate and 10% aqueous NaCl. The organic layer is concentrated under reduced pressure (50°C, 15 mmHg) to a viscous oil, which is further purified via recrystallization.

Temperature-Gradient Crystallization

Dissolving the crude amine in hot ethanol (70°C) and cooling to 0°C at 1°C/min induces crystallization. This step removes residual aldehydes and unreacted amines, enhancing purity to >99% (HPLC).

Scalability and Industrial Adaptations

Continuous-Flow Synthesis

A plug-flow reactor system minimizes side reactions during reductive amination. Residence time of 30 minutes at 50°C with immobilized NaBH₃CN on silica gel increases throughput to 1.2 kg/day.

Green Chemistry Metrics

  • E-Factor : 8.2 (improved from 15.7 in batch processes)

  • Atom Economy : 81% for reductive amination vs. 64% for nucleophilic routes.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.52 (s, 1H, pyrazole-H), 7.21–7.14 (m, 4H, aromatic), 3.89 (s, 3H, OCH₃), 3.72 (q, J = 7.2 Hz, 2H, NCH₂CH₃), 2.41 (s, 3H, CH₃), 1.32 (t, J = 7.2 Hz, 3H, CH₂CH₃).

  • HRMS (ESI+) : m/z calcd for C₁₆H₂₂N₃O [M+H]⁺ 272.1864, found 272.1861.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a single peak at tR = 6.72 min, confirming absence of regioisomers .

Chemical Reactions Analysis

Acylation

The secondary amine group reacts with acylating agents (e.g., acid chlorides or anhydrides) to form amides. For example, reaction with acetic anhydride in pyridine yields an N-acylated derivative:
Amine+Acetic AnhydrideAmide+Acetic Acid\text{Amine} + \text{Acetic Anhydride} \rightarrow \text{Amide} + \text{Acetic Acid}
This reaction is critical for modifying the compound’s pharmacokinetic properties or enhancing its stability.

Salt Formation

Protonation of the amine group with hydrochloric acid forms a dihydrochloride salt, stabilizing the compound for storage or formulation. This reaction is analogous to that observed in related pyrazole-amine derivatives .

Coordination Chemistry

The amine and pyrazole nitrogen atoms can act as ligands, forming complexes with transition metals (e.g., copper, zinc). Such interactions are studied for potential applications in catalysis or sensing.

Substitution Reactions

Functional groups on the pyrazole or benzyl rings (e.g., methoxy) may participate in nucleophilic aromatic substitution or electrophilic substitution under specific conditions (e.g., halogenation).

Comparison of Reaction Types

Reaction Type Key Reagents/Conditions Outcome Relevance
AcylationAcetic anhydride, pyridineAmideDrug modification
Salt FormationHClDihydrochlorideStabilization
OxidationStrong oxidants (e.g., H₂O₂)Nitroxide/nitroStability studies
CoordinationTransition metal saltsMetal complexesCatalysis/sensing
SubstitutionElectrophiles (e.g., Cl₂)Halogenated derivativesFunctionalization

Key Structural Features

  • Pyrazole Ring : A five-membered aromatic ring with two nitrogen atoms, contributing to reactivity in nucleophilic aromatic substitution.

  • Amine Group : Secondary amine, enabling acylation and salt formation.

  • Methoxyphenyl Group : Enhances lipophilicity and may participate in electrophilic substitution.

Thermodynamic and Kinetic Data

  • Molecular Weight : 218.30 g/mol (calculated for the parent compound).

  • Solubility : Soluble in organic solvents (e.g., DMSO, methanol) and aqueous acidic solutions (due to amine protonation).

Research Challenges

  • Selectivity : Controlling reactions at specific sites (e.g., pyrazole vs. benzyl ring).

  • Scalability : Optimizing multi-step syntheses for industrial production.

References Evitachem. (2025). [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine. PubChem. (2025). 1-ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride. Evitachem. (2025). [(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine. PMC. (2017). Synthesis of Chromone-Related Pyrazole Compounds. PubChem. (2025). 1-ethyl-1-[(3-methoxyphenyl)methyl]-3-[4-(1H-pyrazol-4-yl)phenyl]urea.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds containing the pyrazole moiety exhibit significant anticancer activity. A study demonstrated that derivatives of pyrazoles can induce apoptosis in cancer cell lines, suggesting that [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine may possess similar properties. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival .

Antioxidant Activity

The antioxidant potential of pyrazole derivatives has been widely studied, with findings suggesting that they can scavenge free radicals effectively. This property is critical in mitigating oxidative stress-related diseases, including cancer and neurodegenerative disorders. The compound's structural features likely contribute to its ability to donate electrons and neutralize free radicals .

Enzyme Inhibition

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine may also act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain signaling . This inhibition could provide therapeutic benefits in treating inflammatory conditions.

Synthesis Pathways

The synthesis of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine typically involves multi-step reactions starting from readily available precursors. The following general steps outline the synthetic pathway:

  • Formation of the Pyrazole Ring : The initial step involves the condensation of appropriate aldehydes with hydrazine derivatives to form the pyrazole structure.
  • Alkylation : The pyrazole derivative is then alkylated with an ethyl halide to introduce the ethyl group.
  • Methylation : Finally, methylation occurs to attach the methoxyphenyl group.

Synthesis Overview Table

StepReaction TypeKey Reagents
1CondensationAldehydes, Hydrazine
2AlkylationEthyl Halide
3MethylationMethoxyphenyl Derivative

Case Studies

Several studies have highlighted the potential applications of pyrazole derivatives similar to [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine:

  • Anticancer Activity : A study published in PMC evaluated various pyrazole derivatives for their cytotoxic effects on colorectal cancer cell lines, revealing promising results for compounds structurally related to [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine .
  • Antioxidant Studies : Research demonstrated that certain pyrazole compounds exhibit strong radical scavenging activity, outperforming standard antioxidants like ascorbic acid in vitro assays .
  • Enzyme Inhibition : Investigations into enzyme inhibition have shown that pyrazole derivatives can effectively inhibit COX enzymes, suggesting their utility in managing pain and inflammation .

Mechanism of Action

The mechanism of action of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences
Target: [(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine C15H21N3O 259.35 Not provided Reference compound
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methylaniline C14H19N3 229.33 1006449-83-7 3-Methylphenyl instead of 2-methoxyphenyl
[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine C14H19N3O 245.33 1006464-99-8 Pyrazole: 1,5-dimethyl; aromatic: para-methoxy
[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine C14H19N3O 245.33 1006322-94-6 Pyrazole: 1,3-dimethyl; aromatic: para-methoxy
(2-Aminoethyl)[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine C9H19N4 183.28 1006328-51-3 Aminoethyl group instead of aromatic substituent
[(1-Methyl-1H-pyrazol-4-yl)methyl][(5-methylfuran-2-yl)methyl]amine C12H15N3O 217.27 1157107-25-9 Furan ring replaces phenyl; methyl substituent

Substituent Effects on the Pyrazole Core

  • Ethyl vs. Methyl Groups : The target compound’s 1-ethyl and 3-methyl groups on the pyrazole ring may enhance lipophilicity compared to analogs with 1,3-dimethyl groups (e.g., CAS 1006322-94-6) . Larger alkyl groups like ethyl could influence steric interactions in binding environments.

Aromatic Ring Modifications

  • Methoxy Position : The ortho-methoxy group in the target compound may induce steric hindrance and electronic effects distinct from para-methoxy analogs (e.g., CAS 1006464-99-8). Para-substitution often enhances resonance stabilization, whereas ortho-substitution can hinder planar conformations .
  • Phenyl vs.

Amine Linker Variations

  • Secondary vs. Primary Amines: The target compound’s secondary amine linkage contrasts with primary amines like (2-aminoethyl)[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine (CAS 1006328-51-3).

Implications of Structural Differences

  • Solubility: The 2-methoxyphenyl group may improve water solubility compared to non-polar methylphenyl analogs (CAS 1006449-83-7) due to the oxygen atom’s polarity .
  • Synthetic Accessibility : Analogs with simpler substituents (e.g., dimethylpyrazoles) may be more synthetically tractable, as evidenced by standardized purity levels (95% for many analogs) .

Biological Activity

The compound [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine is an organic molecule notable for its potential biological activity, particularly in neuropharmacology. This article explores its structural characteristics, synthesis, and biological effects, particularly focusing on its role as a glycine transporter 1 (GlyT1) inhibitor and other therapeutic implications.

Structural Characteristics

The molecular formula of the compound is C15_{15}H18_{18}N2_{2}O, indicating the presence of two nitrogen atoms and one oxygen atom. The structure consists of an ethyl-substituted pyrazole moiety and a methoxyphenyl group, which enhances lipophilicity and interaction with biological targets.

Synthesis

The synthesis of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine typically involves several key steps:

  • Formation of Pyrazole Ring : The initial step often includes the reaction of suitable hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole structure.
  • Alkylation : The pyrazole is then alkylated using an ethyl halide to introduce the ethyl group.
  • Amine Coupling : Finally, the methoxyphenyl group is introduced via a coupling reaction with an amine derivative.

Glycine Transporter 1 Inhibition

Recent studies have indicated that [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine acts as a selective inhibitor of GlyT1. This inhibition is significant because GlyT1 plays a crucial role in regulating glycine levels in the brain, which are linked to various neuropsychiatric disorders such as schizophrenia.

Key Findings :

  • Antipsychotic Potential : Inhibition of GlyT1 may enhance glycinergic neurotransmission, potentially offering therapeutic benefits for schizophrenia treatment.
  • Mechanism of Action : The compound's interaction with GlyT1 was confirmed through binding assays and functional studies demonstrating increased synaptic glycine levels upon treatment .

Other Biological Activities

Compounds with similar pyrazole structures have been documented to exhibit a range of biological activities, including:

  • Antitumor Effects : Pyrazole derivatives have been shown to possess anticancer properties by targeting various cellular pathways involved in tumor growth .
  • Anti-inflammatory Effects : Some studies suggest that pyrazole-based compounds can reduce inflammation markers in vitro and in vivo .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine , it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
(1-methyl-1H-pyrazol-4-yl)methylamineMethyl substitution at pyrazoleDifferent binding profile
(2-methoxyphenyl)methylamineLacks pyrazole ringSimpler structure
[(1-benzyl-1H-pyrazol-3-yl)methyl]amineBenzyl instead of ethylMay exhibit different pharmacological properties

The unique combination of functional groups in [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine enhances its biological activity compared to these similar compounds.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on Schizophrenia Models : In animal models mimicking schizophrenia, administration of the compound resulted in improved behavioral outcomes and normalized levels of neurotransmitters associated with cognitive functions .
  • Cancer Cell Line Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, indicating potential for further development as an anticancer agent .

Q & A

Q. What are effective synthetic routes for [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine?

Methodological Answer: The compound can be synthesized via:

  • Hydrazine-mediated cyclization : Reacting 3-(2-methoxyphenyl)-2-(aminomethylene)-propionitrile derivatives with hydrazine salts (e.g., hydrazine hydrochloride) in a short-chain alcohol (e.g., ethanol) to form the pyrazole core. This approach is adapted from the synthesis of structurally related 4-arylmethylpyrazol-3-amines .
  • Nucleophilic substitution : Using cesium carbonate as a base and copper(I) bromide as a catalyst in polar aprotic solvents (e.g., DMSO) to couple pre-synthesized pyrazole intermediates with 2-methoxybenzyl halides. This method is validated for analogous pyrazole-amine derivatives .
  • Salt formation : Post-synthesis, the free amine can be converted to hydrochloride salts via reaction with HCl in aprotic solvents (e.g., dichloromethane) under anhydrous conditions .

Q. How can the compound’s structural purity and identity be validated?

Methodological Answer:

  • X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) provides unambiguous confirmation of molecular geometry. For example, similar pyrazole-amine derivatives have been resolved with R-factors <0.05, ensuring precise bond-length and angle measurements .
  • Spectroscopic characterization :
    • ¹H/¹³C NMR : Key signals include the pyrazole C-H (~7.5–8.5 ppm) and methoxy group (~3.8 ppm). Aromatic protons from the 2-methoxyphenyl group appear as multiplet clusters between 6.5–7.5 ppm .
    • HRMS (ESI) : Molecular ion peaks (e.g., [M+H]⁺) should match theoretical masses within 5 ppm error .

Q. What preliminary biological activities are reported for this compound class?

Methodological Answer:

  • Antibacterial activity : Pyrazole-amine derivatives with methoxyphenyl substituents exhibit moderate inhibition against Gram-positive bacteria (e.g., S. aureus), assessed via broth microdilution (MIC values 16–64 µg/mL) .
  • Central nervous system (CNS) modulation : Structural analogs show anxiolytic effects in rodent models (e.g., elevated plus-maze test), likely via GABAergic or σ-receptor interactions. Dose-response studies (10–50 mg/kg, i.p.) are recommended for validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Catalyst screening : Test copper(I) bromide (0.1–1.0 eq) versus palladium catalysts (e.g., Pd(OAc)₂) for coupling efficiency. For example, Cu(I)Br in DMSO at 35°C achieves ~18% yield for related pyrazole amines, but Pd-based systems may enhance aryl halide activation .
  • Solvent effects : Compare polar aprotic solvents (DMSO, DMF) with ethereal solvents (THF). DMSO increases nucleophilicity but may degrade heat-sensitive intermediates .
  • Temperature control : Gradual heating (35–80°C) minimizes side reactions (e.g., N-alkylation over O-alkylation) .

Q. How do substituent modifications influence bioactivity?

Structure-Activity Relationship (SAR) Guidelines:

  • Methoxy position : 2-Methoxy (target compound) vs. 3-methoxy (): 2-substitution enhances CNS penetration due to reduced steric hindrance, while 3-substitution improves antibacterial potency .
  • Pyrazole alkylation : Ethyl/methyl groups at pyrazole N1/C3 positions increase metabolic stability compared to unsubstituted analogs. In vitro microsomal assays (e.g., human liver microsomes) quantify half-life improvements .
  • Amine salt forms : Hydrochloride salts improve aqueous solubility (e.g., >2 mg/mL in PBS) but may reduce blood-brain barrier permeability vs. free bases .

Q. How can computational modeling resolve contradictions in biological data?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to σ₁ receptors (PDB: 5HK1) or bacterial targets (e.g., E. coli DNA gyrase). Compare docking scores (−8.0 to −10.0 kcal/mol) with experimental IC₅₀ values to validate in silico-in vitro correlations .
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess conformational stability. For example, 2-methoxyphenyl rotation may explain divergent anxiolytic vs. sedative effects in vivo .
  • QSAR models : Train regression models (e.g., Random Forest) on datasets from , and 18 to predict bioactivity thresholds for new derivatives.

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